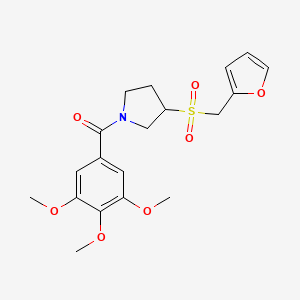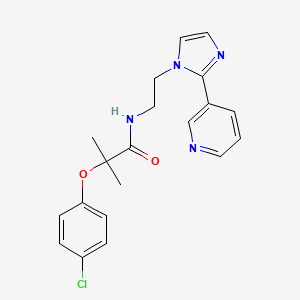![molecular formula C21H20N2O2 B2914343 [1-(3-Naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol CAS No. 878688-67-6](/img/structure/B2914343.png)
[1-(3-Naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-Naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of [1-(3-Naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol is not fully understood. However, studies have suggested that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It may also act as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects at low concentrations. However, at higher concentrations, this compound may cause cytotoxicity and induce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [1-(3-Naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol is its versatility in different fields of research. It can be used as a ligand for the synthesis of MOFs and coordination polymers, as well as a fluorescent probe for the detection of metal ions. However, one of the limitations of this compound is its low solubility in water, which may affect its performance in some experiments.
Orientations Futures
There are several future directions for the research on [1-(3-Naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol. One direction is to explore its potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to investigate its applications in the field of catalysis, as this compound has shown promising results in the catalytic conversion of biomass. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects at higher concentrations.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Méthodes De Synthèse
[1-(3-Naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol can be synthesized using different methods, including the reaction of 2-aminobenzimidazole with 3-bromopropyl-2-naphthol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 3-bromopropyl-2-naphthol with 2-aminobenzimidazole in the presence of a base, such as sodium hydride. These methods have been optimized to obtain high yields of the compound.
Applications De Recherche Scientifique
[1-(3-Naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been evaluated for its anticancer activity and its potential as a therapeutic agent for other diseases, such as Alzheimer's disease. In material science, this compound has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
[1-(3-naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-15-21-22-19-8-3-4-9-20(19)23(21)12-5-13-25-18-11-10-16-6-1-2-7-17(16)14-18/h1-4,6-11,14,24H,5,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTFNHPQJLZTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCN3C4=CC=CC=C4N=C3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-benzyl-5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2914265.png)






![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2914278.png)


